Anticancer activity: Some compounds with similar structures have shown anticancer activity [, , ]. These compounds might exert their effects by inhibiting specific enzymes, such as protein kinases, or by interacting with DNA.
Antimicrobial activity: Several studies highlight the antimicrobial properties of substituted acetamide derivatives [, , ]. These compounds might interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes for bacterial survival.
Antioxidant activity: Some acetamide derivatives have exhibited antioxidant activity [, ]. These compounds might scavenge free radicals, chelate metal ions, or modulate the activity of antioxidant enzymes.
Compound Description: PPOAC-Bz is a novel inhibitor of bone resorption. In vitro studies showed it altered the mRNA expressions of osteoclast-specific marker genes, blocked mature osteoclast formation, and suppressed F-actin belt formation and bone resorption activity. In vivo, PPOAC-Bz prevented ovarietomy-induced bone loss in mice. []
Relevance: While not directly containing the same core structure, PPOAC-Bz shares a similar scaffold with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Both compounds feature an acetamide group linked to a phenyl ring, which is further substituted with a complex aromatic system. The research highlighting PPOAC-Bz focuses on bone resorption inhibition, offering potential insights into alternative biological activities for structurally related compounds like the target compound. []
Compound Description: This compound's crystal structure has been reported, revealing key structural features such as the twisting of the nitrophenyl and phenyl rings relative to the pyrazole ring. The amide group adopts an antiperiplanar conformation. The crystal packing is stabilized by N—H⋯O hydrogen bonds and weak C—H⋯O interactions. []
Relevance: This compound shares the 2-(4-nitrophenyl)acetamide moiety with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The differing substituents on the nitrogen of the acetamide group provide insight into structural variations within this class of compounds and their potential impact on crystal packing and potential biological activity. []
Compound Description: Sensor L1 is a compound designed for anion detection. It exhibits selective binding affinity for fluoride ions, evidenced by changes in proton resonance signals in 1H NMR and a color change from pale yellow to orange upon fluoride binding. []
Relevance: Sensor L1 and 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide both possess the N-(4-nitrophenyl)acetamide core structure. The research on sensor L1 highlights the potential for utilizing this structural motif in designing sensors for specific analytes, suggesting possible applications beyond traditional medicinal chemistry for compounds containing this scaffold. []
Compound Description: This compound displays interesting photochromic behavior in both solid and solution states. Its structure was confirmed by elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. []
Relevance: This compound shares a structural similarity with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the form of the 4-nitrophenyl group attached to a nitrogen atom within a larger scaffold. While the core structures differ, the presence of the 4-nitrophenyl group and the shared acetamide functionality suggest potential similarities in their photophysical properties and reactivity. []
Compound Description: This compound's crystal structure reveals an 'extended' conformation. The triazole ring is twisted relative to the adjacent phenyl, chlorophenyl, and nitrophenyl rings. The crystal packing is characterized by N—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, and C—H⋯π interactions. []
Relevance: Although structurally different in its core, this compound shares the N-(4-nitrophenyl)acetamide fragment with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Analyzing the crystal structure of this related compound provides insights into the potential intermolecular interactions and conformational preferences of the shared fragment, which may influence the target compound's solid-state properties. []
Compound Description: This series of compounds showed enhanced antimicrobial activity against Gram-negative bacteria compared to gentamycin. []
Relevance: These derivatives, although structurally distinct, share the 4-nitrophenyl moiety with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The antimicrobial activity of these derivatives highlights the potential for developing new antimicrobial agents based on modifications of similar structural motifs. This information could guide the exploration of the target compound's potential antimicrobial properties. []
Compound Description: This compound's crystal structure shows centrosymmetric dimers formed through pairwise N—H⋯N hydrogen bonds. Further interactions, including C—H⋯O and C—H⋯π, contribute to a complex three-dimensional network. []
Relevance: While the core structures differ, this compound shares the 1-(4-nitrophenyl)acetamide fragment with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The described crystal structure analysis offers insights into potential intermolecular interactions and packing motifs associated with the shared fragment, which might influence the target compound's solid-state behavior. []
Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans due to the inhibition of CYP3A by its metabolite, O-deethylated AMG 487 (M2). []
Relevance: Although structurally different overall, AMG 487 and 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide both feature a substituted phenyl acetamide moiety. AMG 487's complex pharmacokinetic profile, influenced by its metabolites' interactions with drug-metabolizing enzymes like CYP3A, emphasizes the importance of investigating metabolic pathways and potential drug-drug interactions for compounds with similar structural features. []
Compound Description: This compound was synthesized and characterized using FT-IR, NMR, and LCMS. The cyclization process during its synthesis was of particular interest. []
Relevance: This compound shares the N-(4-nitrophenyl)acetamide moiety with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. While the core structures differ significantly, the shared fragment and the focus on its synthesis offer potential insights into synthetic strategies and characterization techniques applicable to similar compounds. []
Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors. It exhibits single-digit nM growth inhibition across a broad cell panel and possesses good selectivity over KDR, minimizing the risk of hypertension associated with other treatments. []
Relevance: AZD3229, although structurally distinct in its core, shares the acetamide linker with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Despite the differing core structures, both compounds incorporate complex aromatic systems connected by an acetamide linker, suggesting potential similarities in their overall size, shape, and physicochemical properties. []
Compound Description: This series of compounds was synthesized and characterized by FT-IR, Mass, and 1H-NMR spectroscopy. These compounds were evaluated for their in vitro antibacterial and antifungal activity. []
Relevance: While possessing distinct core structures, these derivatives share the acetamide functional group with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The reported antimicrobial activity of these derivatives could indicate a potential avenue for exploring the biological activity of compounds with the acetamide functionality, including the target compound. []
Compound Description: These novel heterocyclic compounds were synthesized via a click chemistry approach and were characterized using IR, 1H NMR, and mass spectrometry. They were then screened for antimicrobial activity against bacteria and fungi. []
Relevance: These derivatives share the acetamide group and a substituted phenyl ring directly attached to it with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The study's focus on click chemistry synthesis and antimicrobial evaluation highlights a potential strategy for developing new analogs of the target compound and investigating their biological applications. []
Compound Description: These derivatives demonstrated promising antimicrobial activity against various plant fungi and bacteria. Compounds with specific substitutions (e.g., , , , and ) displayed potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), even surpassing the commercial antibacterial agent bismerthiazol. []
Relevance: While the core structures differ, these derivatives, like 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, feature a substituted phenyl ring directly linked to the acetamide nitrogen. This structural similarity, along with their promising antimicrobial activities, highlights the potential for exploring similar modifications on the target compound to enhance its biological properties. []
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, displaying excellent FLAP binding potency, potent inhibition of LTB4 synthesis in human whole blood, and a favorable DMPK profile. []
Relevance: BI 665915, while structurally different overall, shares the acetamide group as a key connecting element with 2-(4-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The development and success of BI 665915 as a potent FLAP inhibitor highlight the potential of leveraging specific structural motifs, like the acetamide group, for designing and optimizing drug candidates targeting specific biological pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.